N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(16(20)18-10-12-3-2-8-23-12)17-9-11-5-6-14(22-11)13-4-1-7-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGHFHKUDXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
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Formation of the Oxalamide Core: : The oxalamide core is synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step requires an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
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Attachment of Bifuran and Thiophene Groups: : The bifuran and thiophene groups are introduced through nucleophilic substitution reactions. The bifuran moiety is often attached first, followed by the thiophene group. These reactions are usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides of the furan and thiophene rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Halogenated or functionalized derivatives depending on the substituents used.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
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Chemistry: : Used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed coupling reactions .
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Biology: : Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
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Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The bifuran and thiophene moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide bridge can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the thiophene moiety.
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of thiophene and bifuran groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both bifuran and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that lack one of these groups.
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and research findings.
Compound Overview
Chemical Structure:
The compound consists of a bifuran moiety linked to a thiophenyl group via an oxalamide bridge, which enhances its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bifuran segment can form stable complexes with metal ions, which may catalyze biochemical reactions. Additionally, the thiophenyl group may modulate receptor activity, influencing various signaling pathways.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that certain oxalamide derivatives can effectively inhibit seizure activity in animal models by modulating neurotransmitter release and receptor sensitivity .
Cytotoxicity and Antiproliferative Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and disrupting mitochondrial function .
Case Studies
- Anticonvulsant Screening : A study evaluated the anticonvulsant properties of oxalamide derivatives using the pentylenetetrazole (PTZ) model in zebrafish embryos. The results indicated that compounds with similar structures to this compound showed significant inhibition of PTZ-induced seizures .
- Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines demonstrated that the compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The study highlighted the importance of further exploring its mechanisms and optimizing its structure for enhanced efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Furan moiety | Anticonvulsant |
| N1,N2-Bis(phenylethyl)oxalamide | Phenylethyl group | Anticancer |
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | Thiophenyl group | Antimicrobial |
This compound stands out due to its unique combination of bifuran and thiophen groups, which may confer distinct chemical and biological properties compared to other oxalamides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of bifuran and thiophene intermediates via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bifuran derivatives).
- Step 2 : Formation of the oxalamide core by reacting bifuran-methylamine and thiophene-methylamine with oxalyl chloride under inert conditions (dry THF, 0–5°C).
- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Reaction temperature (<10°C during oxalyl chloride addition) and moisture control to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methylene bridges (-CH₂-), bifuran/thiophene aromaticity, and amide proton environments.
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm oxalamide functionality .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]⁺ and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., soluble epoxide hydrolase or HIV protease). Focus on π-π stacking (bifuran/thiophene) and hydrogen bonding (amide groups) .
- MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) .
Q. How to resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?
- Root Causes : Variability in assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or impurities in synthesized batches.
- Mitigation Strategies :
- Standardized Assays : Use validated protocols (e.g., FRET-based enzymatic assays with controls for non-specific binding) .
- Batch Reproducibility : Repeat synthesis with strict QC (HPLC purity ≥98%) and characterize impurities via LC-MS .
Q. What structure-activity relationships (SAR) guide optimization for enhanced bioavailability?
- Key Modifications :
- Bifuran Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability.
- Thiophene Methyl Group : Replace with polar groups (e.g., -OH, -COOH) to improve solubility without disrupting aromatic interactions .
- Experimental Validation :
- LogP Measurements : Shake-flask method to assess hydrophobicity changes.
- Caco-2 Permeability Assays : Evaluate intestinal absorption potential .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
